2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride
Description
2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains two methyl groups attached to the nitrogen atom, an acetic acid group, and a hydrochloride group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not extensively documented. The compound has a molecular weight of 193.67 g/mol .Future Directions
The future directions for research on 2-(3,3-Dimethylpyrrolidin-1-yl)acetic acid hydrochloride and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Given the versatility of the pyrrolidine scaffold, these compounds may have potential uses in various areas of chemistry and medicine .
Properties
IUPAC Name |
2-(3,3-dimethylpyrrolidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9(6-8)5-7(10)11;/h3-6H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSDQENIRNVFDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-82-8 | |
Record name | 1-Pyrrolidineacetic acid, 3,3-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803584-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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